molecular formula C9H9F3N2O2 B6352960 N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine CAS No. 1021080-73-8

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine

Cat. No. B6352960
CAS RN: 1021080-73-8
M. Wt: 234.17 g/mol
InChI Key: VMIBKXUIUGCQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine (HTA) is a synthetic amide compound with a wide range of applications in pharmaceutical and biochemical research. It is a versatile compound with many unique properties that make it useful for a variety of laboratory experiments. HTA is a useful tool in the study of molecular biology, as it can be used to study the effect of drugs on a given target and to gain insight into the biochemical and physiological effects of a drug.

Mechanism of Action

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine binds to the active site of AChE and prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the brain. This can have a variety of effects, depending on the concentration of N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine and the location of the AChE inhibition.
Biochemical and Physiological Effects
N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin and dopamine, which can lead to an increase in mood and energy levels. In addition, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has been shown to increase the production of the enzyme acetylcholinesterase, which can lead to improved cognitive function. N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has also been shown to increase the production of the hormone melatonin, which can lead to improved sleep quality.

Advantages and Limitations for Lab Experiments

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize and handle. Additionally, it is a relatively non-toxic compound, making it a safe choice for use in laboratory experiments. However, there are some limitations to its use. N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has a relatively short half-life, which means that it must be used quickly and efficiently in order to get the desired results. Additionally, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine can be toxic in high concentrations, so it must be handled carefully.

Future Directions

There are a number of potential future directions for the use of N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine in laboratory experiments. One potential direction is the use of N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine in the study of the effects of drugs on the central nervous system. Additionally, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine could be used to study the effects of drugs on other systems, such as the cardiovascular system. Additionally, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism of other compounds. Finally, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine could be used to study the effects of drugs on gene expression and the regulation of gene expression.

Synthesis Methods

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine is synthesized via a two-step process. In the first step, a reaction between 2-trifluoromethyl-phenoxyacetic acid and an amine base (such as trimethylamine) produces an intermediate product, which is then reacted with an aldehyde to yield N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C and a pH of 7-8.

Scientific Research Applications

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine has a wide range of applications in pharmaceutical and biochemical research. It can be used to study the effects of drugs on a given target and to gain insight into the biochemical and physiological effects of a drug. N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine can also be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Additionally, N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine can be used to study the metabolism of drugs and other compounds, as well as the pharmacokinetics of a drug.

properties

IUPAC Name

N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIBKXUIUGCQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-(2-trifluoromethyl-phenoxy)-acetamidine

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